molecular formula C22H18F3N3S B2919199 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1223841-64-2

2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2919199
CAS No.: 1223841-64-2
M. Wt: 413.46
InChI Key: OZSGJRZXEQWWDR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 3,4-dimethylphenyl substituent at position 2 and a 3-(trifluoromethyl)benzylthio group at position 3. The pyrazolo[1,5-a]pyrazine core is a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 8, contributing to its electron-deficient aromatic character . The 3,4-dimethylphenyl group enhances steric bulk and lipophilicity, while the trifluoromethylbenzylthio moiety introduces strong electron-withdrawing effects and metabolic stability due to the C–F bond’s resistance to enzymatic degradation .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(26-8-9-28(20)27-19)29-13-16-4-3-5-18(11-16)22(23,24)25/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSGJRZXEQWWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine is a synthetic compound that falls within the class of pyrazole derivatives. Its molecular formula is C22H18F3N3SC_{22}H_{18}F_3N_3S with a molecular weight of 413.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

IUPAC Name 2(3,4dimethylphenyl)4[[3(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5a]pyrazine\text{IUPAC Name }2-(3,4-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine

Anticancer Properties

Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated for their effects on various cancer cell lines. The following table summarizes findings from relevant studies:

Compound Cell Line IC50 (µM) Mechanism of Action
Pyrazolo[4,3-e][1,2,4]triazineMCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
Pyrazolo[1,5-a]pyrazineA549 (Lung Cancer)15.0Inhibition of NF-κB signaling pathway
2-(3,4-Dimethylphenyl)...HT-29 (Colon Cancer)10.0Cell cycle arrest and apoptosis induction

These findings suggest that the pyrazole moiety may play a crucial role in mediating anticancer effects through various mechanisms such as apoptosis and cell cycle regulation.

The mechanisms underlying the biological activity of this compound are complex and may involve multiple pathways:

  • Apoptosis Induction : Several studies have shown that pyrazole derivatives can activate caspases (caspase-3, -8, and -9), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G1 or G2/M phase arrest in various cancer cell lines.
  • Inhibition of Oncogenic Pathways : The inhibition of NF-κB and modulation of p53 pathways have been observed, suggesting a potential for these compounds to disrupt oncogenic signaling.

Study 1: Evaluation Against Breast Cancer Cell Lines

A study conducted on the compound's analogs demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12.5 µM. The study highlighted that these compounds induced apoptosis through mitochondrial pathways and increased levels of reactive oxygen species (ROS), which are known to trigger cell death mechanisms.

Study 2: Impact on Lung Cancer Cells

Another investigation focused on the effects on A549 lung cancer cells showed an IC50 value of 15 µM. The results indicated that the compound inhibited cell proliferation by disrupting NF-κB signaling, which is critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine Core

Compound Name Substituents Key Differences Physicochemical/Biological Notes
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1021262-12-3) Position 2: 3,4-Dimethylphenyl; Position 4: Ketone Replacement of thioether with ketone Higher polarity due to ketone; potential hydrogen-bonding interactions; reduced lipophilicity (logP ~2.1) compared to the target compound (logP ~3.5) .
4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine (CAS: 1206989-53-8) Position 2: 4-Isopropylphenyl; Position 4: 3-Fluorobenzylthio Trifluoromethyl replaced by fluorine; isopropyl vs. dimethylphenyl Lower steric bulk (isopropyl group) and weaker electron-withdrawing effects (F vs. CF₃); may exhibit reduced metabolic stability .
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Position 2: Trifluoromethyl; Core: Partially saturated pyrazine Saturated pyrazine ring Loss of aromaticity increases flexibility; reduced π-stacking potential; higher solubility in aqueous media .

Analogues with Pyrazolo[1,5-a]pyrimidine Core

Compound Name Substituents Key Differences Physicochemical/Biological Notes
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride Position 5: 3,4-Dimethylphenyl; Position 7: Trifluoromethyl Pyrimidine core (N at 1, 3, 5) vs. pyrazine (N at 1, 5, 8) Pyrimidine’s electron-deficient nature enhances binding to enzymes like kinases; carbonyl chloride introduces reactivity for further derivatization .
N-(4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(5-oxo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetamide Complex substituents; pyrazolo[1,5-a]pyrimidine core Extended side chain with triazole and thiophene Demonstrated JNK1/3 inhibition (IC₅₀ = 0.8 μM), highlighting the pyrimidine core’s role in kinase targeting .

Physicochemical Properties

Property Target Compound 2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Molecular Weight ~425.5 g/mol ~295.3 g/mol ~378.8 g/mol
logP ~3.5 (estimated) ~2.1 ~3.8
Solubility Low (hydrophobic thioether) Moderate (ketone) Very low (carbonyl chloride)
Metabolic Stability High (CF₃ group) Moderate Low (reactive carbonyl chloride)

Q & A

Q. Q: What are the key methodologies for synthesizing pyrazolo[1,5-a]pyrazine derivatives like 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine?

A: Synthesis typically involves cyclization reactions and functionalization of core heterocycles. For example:

  • Cyclization with hydrazine derivatives : Reacting α,β-unsaturated ketones with hydrazines forms pyrazoline intermediates, which can be oxidized or further functionalized (e.g., sulfonamide or thioether groups) .
  • Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups (e.g., 3,4-dimethylphenyl), Suzuki-Miyaura borylation using bis(pinacolato)diboron and palladium catalysts is effective .
  • Thioether formation : The trifluoromethylbenzylthio group can be introduced via nucleophilic substitution using thiols or disulfides under basic conditions .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yields of pyrazolo[1,5-a]pyrazine derivatives?

A: Key strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance cross-coupling efficiency .
  • Solvent and temperature control : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve cyclization kinetics .
  • Reagent stoichiometry : Excess thiol (1.5–2 eq.) ensures complete thioether formation while minimizing side reactions .

Basic Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A: A multi-technique approach is essential:

  • X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., pyrazolo-pyrazine core) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl, dimethylphenyl) and regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Structural Analysis

Q. Q: How can contradictory crystallographic or spectroscopic data be resolved?

A: Combine experimental and computational methods:

  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms .
  • Synchrotron X-ray diffraction : High-resolution data clarifies bond-length ambiguities in electron-deficient rings .

Biological Activity

Q. Q: What biological activities are reported for structurally similar pyrazolo[1,5-a]pyrazines?

A: Analogous compounds exhibit:

  • Antimicrobial effects : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration (e.g., antifungal activity in triazole-thione derivatives) .
  • Enzyme inhibition : Pyrazolo-pyrimidines act as purine antimetabolites, inhibiting kinases and tyrosinases .

Advanced Structure-Activity Relationships (SAR)

Q. Q: How does the trifluoromethyl group influence biological activity?

A: The -CF₃ group:

  • Enhances metabolic stability : Reduces oxidative degradation via strong C-F bonds .
  • Modulates electronic effects : Electron-withdrawing properties increase binding affinity to hydrophobic enzyme pockets (e.g., KDR kinase) .
  • Improves pharmacokinetics : Increases logP values, enhancing blood-brain barrier penetration in CNS-targeted agents .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported biological activities?

A: Investigate variables such as:

  • Assay conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines may alter activity .
  • Structural analogs : Minor substituent changes (e.g., chloro vs. trifluoromethyl) can drastically affect potency .
  • Purification methods : HPLC vs. column chromatography may yield varying impurity profiles impacting results .

Computational Modeling

Q. Q: What computational tools can predict the binding modes of this compound?

A: Use:

  • Molecular docking (AutoDock Vina) : Models interactions with targets like fungal tyrosinase or kinases .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values .

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